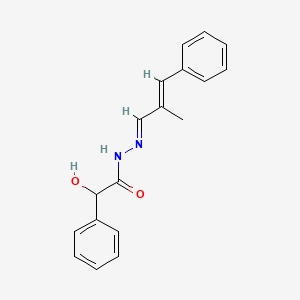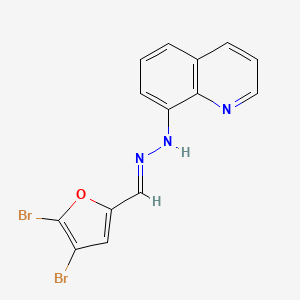
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide, also known as HPPH, is a hydrazide derivative that has gained significant attention in recent years due to its potential pharmacological properties. This compound is synthesized through a multi-step process and has been extensively studied for its scientific research applications.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide is not fully understood. However, it is believed that 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide exerts its pharmacological effects by modulating various signaling pathways involved in cell growth and survival. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been shown to inhibit the expression of various oncogenes and activate tumor suppressor genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its pharmacological properties. However, 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has some limitations as well. It is relatively unstable and has a short half-life, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide. One potential area of research is the development of novel 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide and its potential therapeutic applications in various diseases. Additionally, the development of new methods for synthesizing 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide may also be an area of future research.
Conclusion
In conclusion, 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide is a hydrazide derivative that has gained significant attention in recent years due to its potential pharmacological properties. It is synthesized through a multi-step process and has been extensively studied for its scientific research applications. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide possesses antioxidant, anti-inflammatory, and anticancer activities and has been shown to inhibit the growth of tumors in animal models. There are several future directions for research on 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide, including the development of novel derivatives and investigation of its potential therapeutic applications in various diseases.
Méthodes De Synthèse
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide is synthesized through a multi-step process that involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form 2-hydroxy-N'-phenylacetohydrazide. This intermediate is then reacted with acetic anhydride and benzaldehyde to form the final product, 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide.
Applications De Recherche Scientifique
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been studied extensively for its potential pharmacological properties. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been tested against various cancer cell lines and has been found to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Propriétés
IUPAC Name |
2-hydroxy-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14(12-15-8-4-2-5-9-15)13-19-20-18(22)17(21)16-10-6-3-7-11-16/h2-13,17,21H,1H3,(H,20,22)/b14-12+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZPQHGHORQYJB-QQWZAAIYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline](/img/structure/B5844322.png)



![N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5844348.png)

![3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B5844361.png)
![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5844371.png)
![N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5844372.png)


![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)
